molecular formula C26H27N5O4 B2972198 benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923481-70-3

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Número de catálogo B2972198
Número CAS: 923481-70-3
Peso molecular: 473.533
Clave InChI: WURQXMBSQGNIKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C24H25N5O2 , with a molecular weight of 415.49 g/mol . The structure comprises a purine-based core fused with a hexahydropyrimido ring system. The benzyl group and dimethylphenyl substituent are strategically positioned, likely influencing its biological activity.


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Reactions at the benzylic position are relevant, as benzylic halides can undergo both SN1 and SN2 pathways . Investigating its behavior under various conditions, such as nucleophilic substitutions or oxidative transformations, would provide valuable insights.


Physical And Chemical Properties Analysis

  • LogP : The calculated partition coefficient (logP) is approximately 4.84 . This value indicates its lipophilicity, affecting its solubility and membrane permeability.
  • LogD : The distribution coefficient (logD) is around 4.83 , reflecting its behavior in different pH environments.
  • Polar Surface Area : The polar surface area is approximately 44.48 Å^2 .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

  • Synthesis of Acyclic Nucleotide Analogues

    A study by Alexander, Holý, Buděšínský, and Masojídková (2000) describes the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which includes compounds similar to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate. The research focuses on the creation of compounds with potential antiviral or cytostatic activity (Alexander et al., 2000).

  • Reactivity of Acetate Esters of Nitrogen-Containing Alcohols

    Determann and Merz (1969) examined the reactivity of various acetate esters, including those related to purine derivatives. This research helps understand the chemical behavior of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in different reactions (Determann & Merz, 1969).

Chemical Transformations and Potential Applications

  • Isomerization in Tricyclic Systems

    A study by Itaya et al. (1999) explores isomerization in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research can provide insights into the structural behavior of similar tricyclic compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in biochemical contexts (Itaya et al., 1999).

  • Catalytic Ortho-Acetoxylation of Masked Benzyl Alcohols

    Research by Ren, Schulz, and Dong (2015) on the catalytic ortho-acetoxylation of masked benzyl alcohols, synthesizing various derivatives, may have relevance to the chemical transformations of compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Ren, Schulz, & Dong, 2015).

Potential Medical Applications

  • Enzyme Inhibitors in Pharmaceutical Research: Shah, Schaeffer, and Murray (1965) synthesized a series of nucleosides as potential enzyme inhibitors. This research may have implications for the development of pharmaceuticals using structurally similar compounds to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Shah, Schaeffer, & Murray, 1965).

Imaging and Diagnostic Applications

  • PET Imaging with Purine Derivatives: Yui et al. (2010) evaluated PET ligands derived from purine for imaging of the translocator protein in the brain. This study could provide a foundation for the use of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in diagnostic imaging (Yui et al., 2010).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate involves the condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base, followed by reduction of the resulting benzyl ester to the corresponding alcohol using a reducing agent. The alcohol is then reacted with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid", "benzyl bromide", "9-(2,3-dimethylphenyl)-1-methyluric acid", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base to form benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate.", "Step 2: Reduction of benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate to the corresponding alcohol using a reducing agent.", "Step 3: Reaction of the alcohol with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate." ] }

Número CAS

923481-70-3

Nombre del producto

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Fórmula molecular

C26H27N5O4

Peso molecular

473.533

Nombre IUPAC

benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O4/c1-17-9-7-12-20(18(17)2)29-13-8-14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3

Clave InChI

WURQXMBSQGNIKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.